molecular formula C11H15N3O2 B8018815 4-(2-Hydroxyphenyl)piperazine-1-carboxamide

4-(2-Hydroxyphenyl)piperazine-1-carboxamide

Cat. No.: B8018815
M. Wt: 221.26 g/mol
InChI Key: WMKNUROSASTVRT-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)piperazine-1-carboxamide typically involves the reaction of 2-hydroxyaniline with piperazine in the presence of a suitable coupling agent. One common method involves the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxamide group and the piperazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Hydroxyphenyl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxyphenyl)piperazine-1-carboxamide is unique due to the presence of the hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This hydroxyl group allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets .

Properties

IUPAC Name

4-(2-hydroxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-11(16)14-7-5-13(6-8-14)9-3-1-2-4-10(9)15/h1-4,15H,5-8H2,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKNUROSASTVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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